molecular formula C13H9BrCl2NO+ B271353 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium

3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium

Cat. No. B271353
M. Wt: 346 g/mol
InChI Key: FLPGHLFOHJTMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bromo-DCPP' and is a derivative of the pesticide Dichlorprop.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium in lab experiments are its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound are its toxicity and potential side effects. Therefore, caution should be taken while handling this compound in the lab.

Future Directions

There are many future directions for research on 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium. One of the major directions is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models. Further optimization of the synthesis method can also be explored to improve the yield and purity of this compound. Additionally, the mechanism of action of this compound can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method has been extensively studied and optimized for better yield and purity. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in the body. However, caution should be taken while handling this compound in the lab due to its toxicity and potential side effects. There are many future directions for research on this compound, and further studies can help in understanding its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium involves the reaction of 2,5-dichlorobenzoyl chloride with 3-bromopyridine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield. The synthesis method of this compound has been extensively studied and optimized for better yield and purity.

Scientific Research Applications

3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium has shown potential applications in various scientific research areas. One of the major applications is in the field of medicinal chemistry, where this compound has been studied for its anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent.

properties

Molecular Formula

C13H9BrCl2NO+

Molecular Weight

346 g/mol

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)-1-(2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C13H9BrCl2NO/c14-9-2-1-5-17(7-9)8-13(18)11-6-10(15)3-4-12(11)16/h1-7H,8H2/q+1

InChI Key

FLPGHLFOHJTMHN-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl)Br

Origin of Product

United States

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